molecular formula C11H17N B12302855 2-(3,4-Dimethylphenyl)propan-2-amine

2-(3,4-Dimethylphenyl)propan-2-amine

Cat. No.: B12302855
M. Wt: 163.26 g/mol
InChI Key: VAWYJSXOMSOACH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)propan-2-amine is a synthetic organic compound belonging to the substituted phenethylamine class. Its core structure features a phenethylamine backbone substituted with methyl groups at the 3 and 4 positions of the phenyl ring and a geminal dimethyl group on the alpha carbon of the ethylamine chain. This molecular architecture makes it a compound of significant interest in various fields of chemical and pharmacological research. Researchers utilize this compound primarily as a key reference standard or building block in analytical chemistry and synthetic organic chemistry. It is valuable for method development in chromatographic analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), aiding in the identification and characterization of novel synthetic materials. In medicinal chemistry, it serves as a crucial intermediate for the synthesis and structure-activity relationship (SAR) studies of more complex molecules, helping researchers understand how structural modifications influence interactions with biological targets. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)propan-2-amine

InChI

InChI=1S/C11H17N/c1-8-5-6-10(7-9(8)2)11(3,4)12/h5-7H,12H2,1-4H3

InChI Key

VAWYJSXOMSOACH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)N)C

Origin of Product

United States

Synthetic Methodologies for 2 3,4 Dimethylphenyl Propan 2 Amine and Analogues

Established Synthetic Routes for Substituted Propan-2-amines

The creation of the 2-aminopropane structure, particularly when substituted on the phenyl ring, can be achieved through several reliable synthetic pathways. These methods often begin with a ketone precursor and utilize various amination and reduction techniques.

Reductive Amination Strategies for Ketone Precursors

Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. biomolther.org This process involves the reaction of a ketone with an amine source to form an intermediate imine, which is then reduced to the corresponding amine. fujifilm.com This one-pot reaction is highly valued for its efficiency and can be performed under relatively mild conditions. biomolther.org

A classic example of reductive amination is the Leuckart reaction , which specifically employs ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent to convert ketones to primary amines. nih.gov This reaction typically requires elevated temperatures to proceed effectively. The mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.

Modern advancements in reductive amination often utilize catalytic systems to achieve higher yields and enantioselectivity. For instance, ruthenium-based catalysts, in conjunction with ammonium salts like ammonium acetate (B1210297) and molecular hydrogen (H₂), have proven effective for the direct reductive amination of alkyl aryl ketones into chiral primary amines. consensus.appwikipedia.org Similarly, iridium complexes have been successfully employed for the direct reductive amination of ketones using ammonium formate as the amine and hydrogen source. nih.govnih.gov Cobalt-catalyzed systems also offer a viable route for the reductive amination of ketones using aqueous ammonia (B1221849) and H₂ under mild conditions. wikipedia.org

Reagent/Catalyst SystemAmine SourceReducing AgentKey Features
Ammonium FormateAmmonium FormateFormateClassic Leuckart reaction conditions, often requires heat.
Ru/C₃-TunePhosAmmonium AcetateH₂Highly efficient for asymmetric synthesis of primary amines. consensus.appwikipedia.org
Cp*Ir(III) ComplexesAmmonium FormateFormateEffective for direct reductive amination under transfer hydrogenation conditions. nih.govnih.gov
CoCl₂/Reducing AgentAqueous AmmoniaH₂Utilizes an in-situ generated cobalt catalyst under mild conditions. wikipedia.org

Direct Amination Approaches with Amine Reagents

Direct amination methods offer alternative pathways to introduce the amine functionality. While the direct nucleophilic substitution of an alcohol with an amine is challenging due to the poor leaving group nature of the hydroxyl group, certain strategies can overcome this obstacle. acs.org

One notable method for the synthesis of tertiary alkylamines from tertiary alcohols is the Ritter reaction . wikipedia.orgacs.org This reaction involves the treatment of a tertiary alcohol with a nitrile in the presence of a strong acid. The alcohol first forms a stable carbocation, which is then attacked by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields an N-alkyl amide, which can be further hydrolyzed to the primary amine. consensus.appwikipedia.orgnih.gov This method is particularly suitable for producing amines at a tertiary carbon center. For instance, a tertiary alcohol like 2-(3,4-dimethylphenyl)propan-2-ol could potentially be converted to 2-(3,4-dimethylphenyl)propan-2-amine via the Ritter reaction using a suitable nitrile and subsequent hydrolysis.

Catalytic Hydrogenation Methods for Imines and Ketones

Catalytic hydrogenation is a fundamental and widely used reduction method in organic synthesis. For the preparation of substituted propan-2-amines, this technique can be applied to either the ketone precursor directly or to an intermediate imine.

The hydrogenation of an imine, formed from the condensation of a ketone and an amine, is a common two-step approach to reductive amination. fujifilm.com This can be achieved using various catalysts, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. chemicalforums.com

More direct approaches involve the catalytic transfer hydrogenation of ketones. Ruthenium complexes, for example, have been extensively studied for the asymmetric hydrogenation of aromatic ketones to produce chiral alcohols, and similar principles can be applied to the synthesis of amines. chemicalbook.comnih.gov These reactions often utilize a hydrogen donor, such as isopropanol, in the presence of a ruthenium catalyst. nih.gov Iridium catalysts are also highly effective for the transfer hydrogenation of imines to the corresponding amines.

Precursor Chemistry and Intermediate Compounds

The successful synthesis of this compound and its analogs is critically dependent on the careful design and availability of appropriate precursors and the management of key intermediates.

Rational Design of Precursors for this compound

The rational design of precursors for a target molecule like this compound is guided by principles of synthetic efficiency and the desired structural features of the final compound and its analogs. The core structure is a phenethylamine (B48288), a class of compounds known for their biological activity. acs.org The design of precursors often involves considering the structure-activity relationships (SAR) of related phenethylamines. biomolther.orgnih.govchemicalbook.com

For this compound, the most logical and direct precursor is 3',4'-dimethylacetophenone (B146666) . This ketone provides the necessary carbon skeleton and the correct substitution pattern on the aromatic ring. The synthetic strategy then focuses on the conversion of the ketone's carbonyl group into the desired amine functionality.

When designing precursors for analogs, modifications can be introduced at various positions on the phenethylamine scaffold:

Aromatic Ring Substitution: The methyl groups at the 3 and 4 positions of the phenyl ring are key features. Precursors for analogs could involve different alkyl or other substituents on the aromatic ring to explore their impact on the properties of the final amine. This would start with differently substituted acetophenones.

Side Chain Modification: The propane-2-amine side chain can also be altered. For example, changing the length of the alkyl chain or introducing substituents would require starting with different ketone precursors.

Amino Group Substitution: To create N-substituted analogs, the choice of the aminating agent in reductive amination can be varied, or a primary amine product can be further alkylated.

Role of Substituted Acetophenones and Benzyl (B1604629) Derivatives in Synthetic Pathways

Substituted acetophenones are pivotal starting materials for the synthesis of a wide range of phenethylamine derivatives. As highlighted, 3',4'-dimethylacetophenone is the primary precursor for the title compound. The carbonyl group of the acetophenone (B1666503) is the key reactive site for introducing the amine functionality through the methods described in section 2.1.

Benzyl derivatives play a significant role in the synthesis of amines, often as protecting groups. wikipedia.org

N-Benzyl Protection: The benzyl group can be used to protect a primary or secondary amine. For instance, reductive amination of a ketone with benzylamine (B48309) would yield an N-benzylated secondary amine. chemicalforums.com The benzyl group is advantageous because it can be readily removed through hydrogenolysis (catalytic hydrogenation), a process known as debenzylation, to yield the free primary or secondary amine. biomolther.orgnih.govchemicalbook.com This strategy is useful for controlling the extent of alkylation on the nitrogen atom.

O-Benzyl Protection: In cases where the precursor contains a hydroxyl group that might interfere with the desired reactions, it can be protected as a benzyl ether. biomolther.orgfujifilm.com This protecting group is also typically removed by hydrogenolysis.

The use of benzyl derivatives as protecting groups allows for more complex and controlled synthetic routes, enabling the preparation of a wider variety of analogs of this compound.

Advanced Synthetic Techniques

The creation of single-enantiomer compounds is critical in many applications. This section details methods for achieving enantiomerically pure or enriched this compound and its analogues.

Enantioselective synthesis aims to directly produce a single enantiomer from a prochiral precursor. Several modern techniques are applicable to the synthesis of chiral amines with a tertiary stereocenter.

One prominent method is the asymmetric transfer hydrogenation of ketimines. This approach utilizes chiral metal catalysts to deliver hydrogen from a hydrogen source to a C=N bond, creating a chiral amine. For instance, manganese(I) catalysts with chiral ligands have been successfully employed for the asymmetric transfer hydrogenation of a variety of ketimines, including challenging diarylimines, yielding optically active amines with high enantiomeric excess (ee). acs.org This methodology is scalable and uses earth-abundant metals, making it an attractive option. acs.org

Another powerful technique is chemoenzymatic synthesis . This involves a combination of chemical and enzymatic steps. For the synthesis of 1-arylpropan-2-amines, a sequential process involving a metal-catalyzed Wacker-Tsuji oxidation of allylbenzenes to the corresponding ketones, followed by an amine transaminase-catalyzed biotransamination, has been developed. researchgate.net This method can produce either enantiomer of the target amine with excellent conversion and enantioselectivity by selecting the appropriate transaminase enzyme. researchgate.net

Enantioselective C-H functionalization represents a cutting-edge approach. Palladium-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids, using chiral phosphoric acids as ligands, has been shown to produce α-arylated amines with high enantioselectivity. nih.gov This method has been successfully applied to a range of cyclic and acyclic amines. nih.gov

When a racemic mixture of the amine is produced, chiral resolution is employed to separate the enantiomers. The most traditional method is the crystallization of diastereomeric salts . wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing one to be selectively crystallized. wikipedia.org The resolved diastereomer is then treated to remove the resolving agent, yielding the enantiomerically pure amine. wikipedia.org

Kinetic resolution is another advanced technique. In this process, a chiral catalyst or reagent reacts at a different rate with each enantiomer of the racemate, allowing for the separation of the unreacted, enantioenriched starting material from the product. researchgate.net For example, N-heterocyclic carbene (NHC)-catalyzed kinetic resolutions have been applied to various substrates, including secondary amines. researchgate.net Similarly, acylative kinetic resolution using chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives has been effective for resolving tertiary alcohols, a strategy that could be adapted for amines. nih.gov

Table 1: Examples of Enantioselective Synthesis and Chiral Resolution of Analogous Amines This table presents data for compounds structurally analogous to this compound to illustrate the efficacy of the described methods.

MethodSubstrateCatalyst/ReagentProductYield (%)Enantiomeric Excess (ee) (%)Reference
Asymmetric Transfer HydrogenationN-(Diphenylmethylene)anilineChiral Mn(I) complexN-(Diphenylmethyl)aniline9791 acs.org
Chemoenzymatic SynthesisAllylbenzenePd(TFA)₂ / Amine Transaminase1-Phenylpropan-2-amine>74>99 researchgate.net
Enantioselective C-H ArylationN-Boc-pyrrolidinePd(OAc)₂ / Chiral Phosphoric Acid(R)-N-Boc-2-phenylpyrrolidine7298:2 er nih.gov
Kinetic ResolutionRacemic 3-hydroxy-3-phenyl-2-oxindoleChiral DMAP derivative(S)-3-hydroxy-3-phenyl-2-oxindole-s = 60 nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and cost. Key synthetic routes to tertiary benzylic amines like this compound include the Ritter reaction and reductive amination.

The Ritter reaction involves the reaction of a nitrile with a carbocation source, such as a tertiary alcohol or alkene, in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the amine. wikipedia.org The development of milder and more efficient catalysts is a key area of optimization. For example, using silica-bonded N-propyl sulphamic acid as a heterogeneous catalyst under solvent-free conditions has been shown to produce amides in high yields from various alcohols and nitriles. ias.ac.in Optimization studies for this type of reaction typically involve screening different catalysts, catalyst loadings, solvents, and temperatures to find the ideal conditions for a specific substrate. ias.ac.in

Reductive amination is a versatile one-pot method for synthesizing amines from ketones or aldehydes. For sterically hindered ketones, which are precursors to tertiary amines, direct reductive amination can be challenging due to steric hindrance. nih.gov The development of effective reducing agents and catalysts is therefore critical. Sodium triacetoxyborohydride (B8407120) has been identified as a mild and selective reagent for the reductive amination of a wide range of substrates, including some sterically hindered ketones. mdma.ch For particularly challenging substrates, complementary rhodium and ruthenium-catalyzed direct reductive amination using carbon monoxide as a deoxygenating agent has been developed. nih.gov A metal-free approach using trichlorosilane (B8805176) as a reducing agent and a Lewis base activator has also proven effective for the synthesis of hindered tertiary amines from ketones. nih.gov

Optimization of these reactions involves a systematic study of parameters such as the choice of reducing agent, catalyst, solvent, temperature, and reaction time. The goal is to achieve high conversion of the starting material and high selectivity for the desired amine product, while minimizing the formation of byproducts.

Table 2: Optimization of Reactions for the Synthesis of Analogous Amines This table provides examples of reaction optimization for the synthesis of amides and amines that are structurally related to the target compound or its precursors.

Reaction TypeSubstratesCatalyst/Reducing AgentSolventTemperature (°C)Yield (%)Reference
Ritter ReactionDiphenyl methanol, AcetonitrileSilica-bonded N-propyl sulphamic acidSolvent-free8095 ias.ac.in
Reductive Amination4-Phenyl-2-butanone, N-methylanilineHSiCl₃ / TMEDADichloromethaneRoom Temp85 nih.gov
Reductive AminationCyclohexanone, AnilineSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp94 mdma.ch

Chemical Reactivity and Derivatization Studies of 2 3,4 Dimethylphenyl Propan 2 Amine

Amine Group Reactivity

The presence of a primary amine group (-NH2) attached to a tertiary carbon makes 2-(3,4-Dimethylphenyl)propan-2-amine a versatile building block for a variety of chemical transformations. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, which is central to its reactivity.

Nucleophilic Substitution Reactions: Alkylation and Acylation

As a primary amine, this compound readily participates in nucleophilic substitution reactions. The nitrogen atom acts as a nucleophile, attacking electrophilic carbon centers.

Alkylation: The reaction with alkyl halides leads to the formation of secondary and tertiary amines. chemguide.co.uk The initial reaction of this compound with an alkyl halide (R-X) yields a secondary amine. However, the resulting secondary amine is often more nucleophilic than the primary starting material, leading to a subsequent reaction that forms a tertiary amine. This process can continue to form a quaternary ammonium (B1175870) salt, a phenomenon known as polyalkylation. youtube.comlibretexts.org To achieve mono-alkylation, a large excess of the initial amine is typically required.

Acylation: A more controlled reaction involves acylation, where the amine reacts with acyl chlorides or acid anhydrides to form amides. ucalgary.ca Unlike alkylation, the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. This deactivation prevents further reactions, making acylation a highly effective method for producing a single, stable derivative. This strategy is also commonly employed to "protect" the amine group during other reactions, such as those on the aromatic ring. ucalgary.ca

Table 1: Nucleophilic Substitution Reactions of the Amine Group

Reaction Type Reagent Example Product Class Expected Product Structure
Alkylation Methyl Iodide (CH₃I) Secondary Amine N-methyl-2-(3,4-dimethylphenyl)propan-2-amine
Acylation Acetyl Chloride (CH₃COCl) Amide N-(2-(3,4-dimethylphenyl)propan-2-yl)acetamide

Oxidation Pathways Leading to Imines and Nitriles

The primary amine group can undergo oxidation to form imines and, under more rigorous conditions, nitriles. The specific product depends on the chosen oxidant and reaction conditions.

The oxidation of a primary amine like this compound would first yield a primary imine, which is generally unstable and may tautomerize or undergo further reactions. However, specialized catalytic systems, such as those involving TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) or certain metal catalysts (e.g., copper, ruthenium), can facilitate the controlled oxidation of primary amines to their corresponding imines. researchgate.netresearchgate.net Further oxidation of the primary amine, often requiring stronger oxidizing agents or different catalytic systems, can lead to the formation of a nitrile. researchgate.netorganic-chemistry.org This transformation involves the loss of two hydrogen atoms from the amine and two from the adjacent carbon, though this is less common for tertiary carbons like the one in the title compound. A more plausible route to a related nitrile would involve a different starting material.

Table 2: Oxidation of the Amine Group

Product Class Reagent/Catalyst System Example Reaction Description
Imine TEMPO/Co-oxidant Selective oxidation of the primary amine to an imine. researchgate.net
Nitrile Strong Oxidizing Agent (e.g., Cu(I)/TEMPO) Further oxidation can, in some cases, yield a nitrile. researchgate.netorganic-chemistry.org

Reduction Pathways for Formation of Secondary and Tertiary Amines

While amines themselves are in a reduced state, they serve as precursors for synthesizing more complex secondary and tertiary amines through reductive amination. This powerful method involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate in situ, which is then immediately reduced to the corresponding amine.

For instance, reacting this compound with an aldehyde (R-CHO) in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) will produce a secondary amine. Using a ketone (R₂C=O) as the carbonyl partner would yield a tertiary amine, though this is sterically hindered. This one-pot procedure is a cornerstone of amine synthesis due to its efficiency and control. libretexts.org

Table 3: Synthesis of Higher Amines via Reductive Amination

Target Amine Carbonyl Reagent Reducing Agent Expected Product
Secondary Formaldehyde (CH₂O) NaBH₃CN N-methyl-2-(3,4-dimethylphenyl)propan-2-amine
Secondary Acetaldehyde (CH₃CHO) NaBH₃CN N-ethyl-2-(3,4-dimethylphenyl)propan-2-amine

Aromatic Ring Reactivity

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the three substituents attached to it: two methyl groups and one aminoalkyl group.

Electrophilic Aromatic Substitution Reactions (Nitration, Halogenation, Sulfonation)

The outcome of EAS reactions is directed by the activating and directing effects of the existing substituents. Both alkyl groups (like methyl) and the amino group are activators and ortho-, para-directors. ucalgary.ca This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves.

In this compound, the available positions for substitution are 2, 5, and 6.

Position 2: Ortho to the 3-methyl group.

Position 5: Ortho to the 4-methyl group and para to the 1-(propan-2-amine) group.

Position 6: Para to the 3-methyl group and ortho to the 1-(propan-2-amine) group.

The powerful activating and directing effect of the amino group, combined with the effects of the methyl groups, strongly favors substitution at positions 5 and 6. Steric hindrance from the bulky propan-2-amine group may influence the ratio of products.

However, a major complication arises in reactions that use strong acids, such as nitration (H₂SO₄/HNO₃) and sulfonation (fuming H₂SO₄). The basic amine group is protonated by the acid to form an ammonium ion (-NH₃⁺). This ammonium group is a powerful deactivator and a meta-director, which would shut down or drastically slow the reaction. libretexts.orgucalgary.ca To perform EAS reactions like nitration or halogenation effectively, the amine is often temporarily protected by converting it to an amide (e.g., an acetamide). The amide group is still an ortho-, para-director but is less activating and prevents protonation, allowing the substitution to proceed in a controlled manner before the protecting group is removed by hydrolysis. ucalgary.ca

Table 4: Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Product(s) (with protected amine)
Nitration HNO₃, H₂SO₄ N-(2-(3,4-dimethyl-5-nitrophenyl)propan-2-yl)acetamide
Halogenation Br₂, FeBr₃ N-(2-(5-bromo-3,4-dimethylphenyl)propan-2-yl)acetamide
Sulfonation Fuming H₂SO₄ 5-(1-acetamido-1-methylethyl)-2,3-dimethylbenzenesulfonic acid

Formation of Complex Derivatives and Conjugates

The reactivity of the amine group makes this compound a useful starting point for synthesizing more complex molecules and bioconjugates. The amine can serve as a chemical handle to attach the molecule to other structures, such as peptides, fluorophores, or pharmacologically active scaffolds.

For example, the amine can be acylated with a protected amino acid, such as Boc-glycine, to form a peptide bond. This is a fundamental step in building peptide-based structures. medchemexpress.com Similarly, reaction with isocyanates or isothiocyanates can yield urea (B33335) or thiourea (B124793) derivatives, respectively, which are common linkages in medicinal chemistry. The synthesis of complex molecules often involves multi-step pathways where the amine is first protected (e.g., with a Boc group), other modifications are made to the molecule, and the amine is then deprotected for conjugation. bldpharm.com Research on analogous structures shows the formation of complex derivatives for applications in drug discovery and materials science. researchgate.netnih.gov

Strategies for Amide Bond Formation

The formation of an amide bond by coupling a carboxylic acid and an amine is a cornerstone reaction in organic synthesis. columbia.edu However, the reaction does not occur spontaneously and requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. columbia.edunih.gov For sterically hindered amines like this compound, where the bulky groups surrounding the nitrogen atom impede this attack, specialized strategies are often necessary to achieve efficient coupling. rsc.orgchimia.ch

Standard coupling reagents are often categorized into phosphonium (B103445) and aminium (or uronium) salts, which convert the carboxylic acid into a more reactive species in situ. sigmaaldrich.com While common reagents like HBTU and PyBOP are effective for many standard couplings, more potent reagents are often required for challenging substrates. sigmaaldrich.combachem.com Reagents that generate highly reactive acyl fluorides or OAt esters (derived from HOAt) are particularly effective for coupling sterically hindered amino acids and amines. rsc.orgsigmaaldrich.comiris-biotech.de For instance, HATU, which generates OAt esters, is a highly efficient coupling reagent, and COMU, an Oxyma-based reagent, offers comparable reactivity with improved safety and solubility profiles. sigmaaldrich.combachem.com

A general protocol for coupling sterically hindered substrates may involve the in situ formation of an acyl fluoride, which then reacts with the amine at elevated temperatures. rsc.orgresearchgate.net Another powerful method for particularly challenging amide bond formations involves the combination of TCFH and N-methylimidazole (NMI), which generates highly reactive acyl imidazolium (B1220033) ions in situ. acs.orgreddit.com This method has proven effective for coupling hindered carboxylic acids with poorly nucleophilic amines, often proceeding with high yields where other standard reagents fail. acs.org

The choice of reagent is critical and depends on the specific substrates and desired reaction conditions. The table below summarizes several classes of coupling reagents and their suitability for hindered systems.

Coupling Reagent ClassExample(s)Active IntermediateSuitability for Hindered AminesCitation(s)
Carbodiimides DCC, EDC, DICO-acylisoureaModerate; often requires additives like HOBt or HOAt.
Phosphonium Salts BOP, PyBOPOBt esterGood; widely used but can be less effective than newer reagents for severe steric hindrance. sigmaaldrich.com
Aminium/Uronium Salts HBTU, HATU, HCTUOBt/OAt/O-6-ClBt esterHigh; HATU is particularly effective due to the formation of highly reactive OAt esters. sigmaaldrich.com
Oxyma-based Reagents COMU, PyOximOxyma esterHigh; comparable reactivity to HATU with a better safety profile. sigmaaldrich.combachem.com
Acyl Fluoride Precursors TFFH, BTFFHAcyl fluorideHigh; acyl fluorides are highly reactive and effective for hindered couplings. rsc.orgresearchgate.netreddit.com
Acyl Imidazolium Precursors TCFH/NMIAcyl imidazoliumVery High; excellent for extremely hindered and non-nucleophilic substrates. acs.org

Functionalization for Targeted Research Applications

The primary amine of this compound serves as a versatile handle for chemical modification, enabling its functionalization for various targeted research applications. chemrxiv.org These modifications can be used to create probes for analytical detection, develop libraries for structure-activity relationship (SAR) studies, or generate radiolabeled tracers for in vivo imaging. nih.govrsc.orgresearchgate.net

Derivatization for Analysis and SAR Studies: For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), primary amines that lack a natural chromophore or fluorophore are often derivatized. sigmaaldrich.com Reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with amines to form stable, highly detectable derivatives. sigmaaldrich.comscispace.com This strategy allows for sensitive quantification and improved chromatographic separation. sigmaaldrich.com

In medicinal chemistry, derivatization is a key strategy for SAR studies, where systematic modification of a lead compound helps to understand how structural changes affect biological activity. nih.gov The amine can be acylated, alkylated, or used in more complex coupling reactions to generate a library of analogs. Inspired by enzymatic processes, platforms have been developed for the α-C–H functionalization of primary amines, allowing for the construction of α-fully substituted amine derivatives. chemrxiv.orgchemrxiv.orgnih.gov This enables the creation of diverse chemical architectures for exploring biological targets. rsc.org

Functionalization for In Vivo Imaging: A critical application of functionalization is the development of radiotracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.govaustinpublishinggroup.com PET requires labeling a molecule with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). snmjournals.org Radiolabeled amines are widely used to map receptors and other molecular targets in the brain. snmjournals.org

The amine group can be targeted for radiolabeling in several ways. One approach is to attach a bifunctional chelator, such as a derivative of desferrioxamine (DFO), which can covalently bind to the amine and strongly chelate a radiometal like Zirconium-89 (⁸⁹Zr). nih.gov This method is used for long-term cell tracking via PET imaging. nih.gov Alternatively, the amine can be used to form complexes with radiometals like Gallium-68 (⁶⁸Ga). nih.gov For direct labeling with common PET isotopes, the amine or a precursor can be reacted with radiolabeled synthons like [¹¹C]methyl iodide to introduce the radioisotope. snmjournals.org

The following table outlines various reagents and methods used to functionalize primary amines for specific research goals.

Functionalization StrategyReagent/MethodResearch ApplicationCitation(s)
Derivatization for HPLC DMQC-OSu, AccQ-TagQuantitative analysis, improving detection and separation. sigmaaldrich.comscispace.com
α-C–H Functionalization Quinone-mediated oxidationGeneration of diverse compound libraries for SAR studies. chemrxiv.orgchemrxiv.orgnih.gov
Radiolabeling (Metal) DFO-Bz-NCS + ⁸⁹ZrPET imaging, long-term cell tracking. nih.gov
Radiolabeling (Covalent) [¹¹C]Methyl IodidePET imaging of neuroreceptors and other biological targets. snmjournals.orgsnmjournals.org
Charge Inversion Amide bond formation with a tertiary amine-containing acidImproving signal response in mass spectrometry-based metabolomics. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques for 2 3,4 Dimethylphenyl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-(3,4-Dimethylphenyl)propan-2-amine. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed structural map can be assembled.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton. The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. It is expected to show three distinct signals: a singlet for the proton at position 2 (between the two methyl groups), a doublet for the proton at position 5, and a doublet for the proton at position 6. The two methyl groups on the aromatic ring are non-equivalent and would appear as two separate singlets. The six protons of the gem-dimethyl group on the propane (B168953) chain are equivalent and would produce a single, strong singlet. The two protons of the primary amine group (-NH₂) typically appear as a broad singlet, though its chemical shift can vary depending on the solvent and concentration. nih.govdocbrown.info

The ¹³C NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom. The spectrum would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. Key signals include those for the two aromatic methyl carbons, the six carbons of the substituted phenyl ring, the quaternary carbon attached to the amine group, and the two equivalent carbons of the gem-dimethyl group.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H NMR)
Aromatic CH (C2-H)~7.10~130Singlet
Aromatic CH (C5-H)~7.05~128Doublet
Aromatic CH (C6-H)~6.95~126Doublet
C(CH₃)₂1.45~29Singlet
C(CH₃)₂-~55-
Ar-CH₃ (C3-CH₃)2.25~19Singlet
Ar-CH₃ (C4-CH₃)2.25~19Singlet
Aromatic C-N (C1)-~140-
Aromatic C-CH₃ (C3)-~137-
Aromatic C-CH₃ (C4)-~135-
NH₂1.5 (variable)-Broad Singlet

Note: Predicted values are based on data from analogous structures. Actual values may vary based on experimental conditions.

To definitively confirm the assigned structure, two-dimensional (2D) NMR techniques are employed. nih.gov These experiments provide correlation data that reveal connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent, or coupled, protons. For this molecule, it would primarily confirm the coupling between the aromatic protons on the phenyl ring, helping to verify their relative positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC or HMQC spectrum would unequivocally link the proton signals of the aromatic methyl groups to their corresponding carbon signals and connect the aromatic proton signals to their respective aromatic carbon signals. This provides unambiguous confirmation of the C-H framework.

The parent compound, this compound, is achiral as it does not possess a stereocenter. Therefore, stereochemical analysis using chiral derivatizing agents is not applicable to the compound itself.

However, this technique becomes highly relevant for the analysis of chiral analogues or metabolites. If a synthetic process or a metabolic transformation were to introduce a chiral center into the molecule, separating and identifying the resulting enantiomers would be necessary. In such a scenario, a chiral derivatizing agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) could be reacted with the primary amine functionality. This reaction forms a pair of diastereomeric amides. Because diastereomers have different physical properties, their corresponding signals in an NMR spectrum (particularly ¹H and ¹⁹F) would be distinct, allowing for the determination of enantiomeric excess (ee) or absolute configuration of the chiral analogue.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. albany.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₇N), the theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. An experimental HRMS measurement confirming this exact mass provides unequivocal evidence for the compound's elemental composition. mdpi.com

Interactive Table 2: HRMS Data for Protonated this compound

Ion FormulaSpeciesTheoretical Monoisotopic Mass (Da)
C₁₁H₁₇NNeutral Molecule163.13610
C₁₁H₁₈N⁺Protonated Molecule [M+H]⁺164.14393

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion, [M+H]⁺) and inducing its fragmentation to produce a spectrum of product ions. The resulting fragmentation pattern is a structural fingerprint of the molecule.

For this compound, the fragmentation is governed by established chemical principles, particularly the stability of the resulting carbocations and iminium ions. libretexts.orgnih.gov The primary fragmentation pathways include:

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom. docbrown.info For this compound, the loss of a methyl radical (•CH₃) from the isopropyl group leads to the formation of a highly stable, resonance-delocalized iminium cation at m/z 148. This fragment is often the most abundant ion (the base peak) in the spectrum.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain can occur, leading to the loss of the neutral isopropylamine (B41738) moiety. This would generate a dimethylbenzyl cation at m/z 119.

Interactive Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 164.1)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment StructureNeutral LossFragmentation Pathway
164.1148.1[C₁₀H₁₄N]⁺•CH₃ (15 Da)Alpha-cleavage
164.1119.1[C₉H₁₁]⁺C₂H₇N (45 Da)Benzylic Cleavage

Analysis of these characteristic fragments via MS/MS provides strong confirmatory evidence for the identity and structure of this compound. researchgate.net

Coupling with Chromatographic Separations (GC-MS, LC-MS) for Purity and Impurity Profiling

The assessment of purity and the identification of potential impurities in a chemical sample are critical for quality control and for understanding its synthetic pathway. The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in the analysis of this compound.

GC-MS is highly effective for the analysis of volatile and thermally stable compounds. For primary amines like this compound, direct analysis can sometimes be challenging due to their polarity, which can lead to poor peak shapes and tailing on common nonpolar GC columns. To overcome this, derivatization is often employed. researchgate.net This process involves reacting the amine with a suitable reagent to form a less polar and more volatile derivative, which improves chromatographic behavior. researchgate.net Once separated by the gas chromatograph, the components are introduced into the mass spectrometer, which provides mass information that aids in the structural elucidation of the main compound and any co-eluting impurities. This is crucial for creating a comprehensive chemical profile. researchgate.net

LC-MS offers a complementary approach, particularly for compounds that are not suitable for GC due to low volatility or thermal instability. While this is less of a concern for this compound, LC-MS provides an alternative separation mechanism that can resolve impurities that might co-elute in a GC system. The choice of ionization source, such as electrospray ionization (ESI), is critical and can be optimized to promote the generation of protonated molecules for the clear determination of molecular weight. researchgate.net Non-targeted data analysis of the full chromatographic profile can reveal minor components, offering insights into the synthesis route and potential side-products. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques are indispensable for identifying the functional groups within a molecule by probing its characteristic molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The infrared spectrum is generated by the absorption of IR radiation at frequencies corresponding to the molecule's vibrational modes.

As a primary amine, this compound is expected to show characteristic N-H stretching vibrations. spectroscopyonline.com Primary amines typically exhibit two distinct bands in the region of 3400-3250 cm⁻¹ due to the symmetric and asymmetric stretching of the -NH₂ group. spectroscopyonline.com The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions within the 1600-1450 cm⁻¹ region. The aliphatic isopropyl and methyl groups will produce C-H stretching bands just below 3000 cm⁻¹. Furthermore, a key bending vibration for primary amines, known as the scissoring mode, is typically observed in the 1650-1580 cm⁻¹ range. spectroscopyonline.com An out-of-plane N-H wagging vibration can also be seen, often as a broad band between 850-750 cm⁻¹. spectroscopyonline.com

Table 1: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂) 3400 - 3250 Medium
Aromatic C-H Stretch Aromatic Ring 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch -CH₃, -C(CH₃)₂ 2985 - 2850 Strong
N-H Bend (Scissoring) Primary Amine (-NH₂) 1650 - 1580 Medium-Strong
Aromatic C=C Stretch Aromatic Ring 1600 - 1450 Medium-Weak
C-N Stretch Aliphatic Amine 1250 - 1020 Medium-Weak
N-H Wag Primary Amine (-NH₂) 850 - 750 Broad, Medium

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It is based on the inelastic scattering of monochromatic light, known as the Raman effect. anton-paar.com When photons interact with a molecule, they can excite its vibrational modes, resulting in the scattered photons having a different frequency. numberanalytics.com This frequency shift provides a "chemical fingerprint" of the substance. anton-paar.com

While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. numberanalytics.com This makes Raman particularly useful for analyzing non-polar bonds and symmetrical vibrations that may be weak or absent in an FTIR spectrum. For this compound, Raman spectroscopy would be effective in characterizing the C-C skeletal vibrations of the aromatic ring and the isopropyl group. The technique can provide detailed information on the molecular structure and is often used in conjunction with computational methods, such as Density Functional Theory (DFT), to achieve complete vibrational assignments. nih.gov The ability of Raman spectroscopy to detect molecular vibrations allows it to be a powerful tool for chemical identification and structural analysis. nih.gov

X-ray Diffraction (XRD)

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Crystallography for Absolute Structure Determination

Single crystal X-ray crystallography provides unambiguous proof of a molecule's structure by mapping the electron density of its atoms in a single crystal. If a suitable single crystal of this compound can be grown, this technique would determine its absolute structure with high precision.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged relative to each other in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions. For this compound, the primary amine group is a key participant in forming the crystal structure. The two hydrogen atoms on the nitrogen are capable of acting as hydrogen-bond donors, likely forming N-H···N hydrogen bonds with neighboring molecules, which would link the molecules into chains or more complex networks. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of this compound in the ultraviolet-visible (UV-Vis) region are determined by the chromophoric 3,4-dimethylphenyl group. The interaction of ultraviolet light with the molecule induces electronic transitions of the π-electrons within the benzene ring.

Electronic Absorption Spectra and Chromophore Characterization

The primary chromophore in this compound is the substituted benzene ring. The UV spectrum of benzene itself exhibits three absorption bands: a strong, high-energy E1 band around 184 nm, a moderate intensity E2 band near 204 nm, and a weaker, structured B-band around 256 nm. spcmc.ac.in These arise from π → π* transitions.

Substitution on the benzene ring alters the electronic properties and symmetry of the chromophore, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). Alkyl substitution, such as the two methyl groups in the 3 and 4 positions, typically causes a bathochromic (red) shift of the B-band. spcmc.ac.in This effect is attributed to hyperconjugation, where the σ-electrons of the alkyl C-H bonds interact with the π-system of the ring, effectively extending the chromophore. spcmc.ac.in

The electronic spectrum of 3,4-dimethylaniline (B50824) (also known as 3,4-xylidine), which contains the same 3,4-dimethylphenyl chromophore with an amino group directly attached to the ring, provides valuable insight. The amino group, being an auxochrome with non-bonding electrons, can significantly influence the spectrum through resonance, generally causing a pronounced bathochromic shift. spcmc.ac.in The National Institute of Standards and Technology (NIST) provides reference spectra for related compounds, which show these characteristic absorptions. nist.gov For example, the spectrum of tert-butylbenzene, another alkyl-substituted benzene, is well-documented and shows characteristic absorption features. nist.govnist.gov

The propan-2-amine substituent attached to the 3,4-dimethylphenyl ring in this compound is expected to have a relatively minor electronic effect on the benzene chromophore compared to a directly conjugated amino group, as the saturated propyl chain insulates the amine from the π-system of the ring. Therefore, the UV spectrum of this compound is predicted to be very similar to that of other 1,2,4-trialkyl-substituted benzenes. The primary absorption features will be those of the 3,4-dimethylphenyl moiety, with slight modifications induced by the alkylamine side chain.

The typical UV spectrum for amphetamine, which has an unsubstituted phenyl ring, shows absorption maxima that can be used as a baseline for comparison. researchgate.net The addition of the two methyl groups on the benzene ring in the target compound would be expected to shift these absorptions to slightly longer wavelengths.

Below is a table summarizing the typical UV absorption characteristics of related chromophores.

Compound/ChromophoreAbsorption Bandλmax (nm)Molar Absorptivity (ε)Solvent/Conditions
BenzeneB-band~256~200Not Specified
Amphetamine-~257, ~263, ~266Not SpecifiedAcidic solution
tert-Butylbenzene-~250-270Not SpecifiedVapor Phase
3,4-Dimethylaniline-~240, ~290Not SpecifiedNot Specified

Computational Chemistry and Theoretical Investigations of 2 3,4 Dimethylphenyl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and other properties. For a molecule like 2-(3,4-dimethylphenyl)propan-2-amine, these calculations provide invaluable insights into its intrinsic characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. americanelements.com It is often favored for its balance of accuracy and computational cost, making it suitable for medium-sized organic molecules. academie-sciences.fr

Geometry Optimization: The first step in a typical DFT study is to find the molecule's most stable three-dimensional arrangement of atoms, known as its ground-state geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, this process would yield precise bond lengths, bond angles, and dihedral angles.

Electronic Structure: Once the geometry is optimized, DFT calculations can elucidate the molecule's electronic properties. This includes determining the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Properties for this compound

This table presents hypothetical data that would be obtained from a DFT calculation (e.g., using the B3LYP functional and a 6-311++G(d,p) basis set) to illustrate the expected outcomes.

PropertyPredicted ValueSignificance
Total EnergyValue in Hartrees (e.g., -578)The total electronic energy of the molecule in its optimized state.
HOMO EnergyValue in eV (e.g., -5.8)Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO EnergyValue in eV (e.g., 0.5)Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO GapValue in eV (e.g., 6.3)Indicates chemical reactivity and electronic excitation energy.
Dipole MomentValue in Debye (e.g., 1.9)Measures the overall polarity of the molecule.

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the nuclear magnetic shielding tensors. docbrown.info From these, one can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental spectra, help in the definitive assignment of signals to specific atoms in the molecule. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and electronic transitions. molport.com By calculating the energies of these transitions, a theoretical UV-Vis absorption spectrum can be generated. This would show the wavelengths at which this compound is expected to absorb light, corresponding to the promotion of electrons from occupied to unoccupied orbitals.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumPredicted ParameterIllustrative ValueInterpretation
¹H NMRChemical Shift (δ) for -CH₃~ 2.2 ppmSignals corresponding to the two methyl groups on the phenyl ring.
¹H NMRChemical Shift (δ) for C(CH₃)₂~ 1.3 ppmSignal for the six equivalent protons of the two methyl groups on the propane (B168953) chain.
¹³C NMRChemical Shift (δ) for C-N~ 50-60 ppmPosition of the carbon atom bonded to the amine group.
UV-Visλ_max (Wavelength of Max Absorption)~ 275 nmCorresponds to a π → π* transition within the aromatic ring.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule. dntb.gov.ua It visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). bohrium.com For this compound, an MEP analysis would highlight the electronegative nitrogen atom of the amine group as a region of negative potential, making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amine group would show positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in a molecule based on a localized Lewis-like structure. nih.gov It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. Key insights from an NBO analysis of this compound would include:

Hybridization: Determining the hybridization of atomic orbitals that form the chemical bonds.

Charge Transfer: Quantifying the delocalization of electron density from filled bonding or lone pair orbitals to empty antibonding orbitals. This is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. For instance, interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the aromatic ring (n → π*) would be quantified.

Atomic Charges: Calculating the natural population analysis (NPA) charges on each atom, which gives a more chemically intuitive picture of charge distribution than some other methods.

Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nσ(C-C) of phenyl ring~ 1.5 - 3.0Hyperconjugation (lone pair to sigma bond)
σ (C-H) of methyl groupσ(C-C) of phenyl ring~ 2.0 - 5.0Hyperconjugation (sigma to sigma bond)
π (C=C) of phenyl ringπ*(C=C) of phenyl ring> 15.0π-delocalization within the aromatic system

Conformational Analysis and Tautomeric Studies

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. A conformational analysis aims to identify the most stable of these conformers. By systematically rotating the bonds—such as the C-C bond connecting the isopropylamine (B41738) group to the phenyl ring—and calculating the energy at each step, a potential energy surface can be mapped. This would reveal the energy minima corresponding to stable, staggered conformations and the energy maxima corresponding to unstable, eclipsed conformations. Such studies can be performed for the molecule in the gas phase or by using solvent models to simulate the condensed phase, as the relative stability of conformers can be influenced by the surrounding medium.

Tautomeric Studies: Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For this compound, the primary form is the amine. While less common for this class of compounds, theoretical calculations could investigate the relative stability of a potential imine tautomer. academie-sciences.fr This would involve calculating the energy of the hypothetical imine structure and the energy barrier for the tautomerization reaction. For simple alkylamines, the amine tautomer is overwhelmingly more stable, and a similar result would be expected here.

Investigation of Tautomeric Equilibria and Stability

Computational studies on related compounds, such as 2-aminopyridines, have shown that the canonical amino form is considerably more stable than its imino tautomers. nih.govresearchgate.net For instance, calculations at the B3LYP/6-311++G(d,p) level of theory for 2-amino-4-methylpyridine (B118599) indicate that the amino tautomer is more stable than the corresponding imino form by a significant energy margin. nih.gov This preference is attributed to the greater bond stability and lower electronic energy of the amine functional group compared to the imine.

A theoretical investigation of this compound would likely yield similar results, with the amine tautomer being the predominant species. The hypothetical tautomers and their predicted relative stability are presented in the table below.

Table 1: Theoretical Tautomers of this compound and Predicted Stability

Tautomer Name Structure Predicted Relative Stability
This compound (Amine Tautomer) Amine Structure Most Stable
2-(3,4-Dimethylphenyl)prop-1-en-2-imine (Imine Tautomer) Imine Structure Less Stable

Molecular Modeling and Interaction Studies

Due to its structural similarity to known monoamine releasing agents and reuptake inhibitors, such as amphetamine and its analogues, it is hypothesized that this compound may interact with monoamine transporters like the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.govwikipedia.org Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein, offering insights into potential mechanisms of action.

Molecular docking studies on amphetamine and its analogues have identified key interactions within the binding pockets of these transporters. nih.govresearchgate.net The primary amine of these ligands typically forms a crucial salt bridge with a conserved aspartate residue in the transporter's active site (e.g., Asp79 in hDAT). nih.gov Additionally, the aromatic ring engages in hydrophobic and π-π stacking interactions with surrounding aromatic residues, such as phenylalanine and tyrosine.

A theoretical docking study of this compound into the active sites of hDAT, hNET, and hSERT would likely show similar binding modes. The α,α-dimethyl substitution on the ethylamine (B1201723) side chain would influence the conformational preferences and interactions within the binding pocket. The 3,4-dimethyl substitution on the phenyl ring would also modulate the hydrophobic interactions with the transporter. Based on studies of similar compounds, a summary of predicted key interactions is provided below. nih.govresearchgate.net

Table 2: Predicted Key Residue Interactions of this compound with Monoamine Transporters

Transporter Key Interacting Residues (Hypothetical) Type of Interaction
Dopamine Transporter (DAT) Asp79, Phe155, Val152, Tyr156 Salt Bridge, Hydrophobic, π-π Stacking
Norepinephrine Transporter (NET) Asp75, Phe317, Ser420 Salt Bridge, Hydrogen Bond, π-π Stacking
Serotonin Transporter (SERT) Asp98, Tyr95, Ile172, Phe335 Salt Bridge, Hydrogen Bond, π-π Stacking

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govappconnect.in For monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors, common pharmacophoric features include a hydrophobic aromatic ring, a hydrogen bond acceptor/donor, and an ionizable (positive) group. nih.govnih.gov

A hypothetical pharmacophore model for compounds acting on monoamine systems, based on the structure of this compound and related molecules, would likely consist of the following features:

One Aromatic Ring (AR): The 3,4-dimethylphenyl group.

One Hydrophobic (HY) feature: The dimethyl groups on the phenyl ring and/or the α,α-dimethyl groups.

One Positive Ionizable (PI) feature: The primary amine group, which would be protonated at physiological pH.

The distances and spatial relationships between these features would be critical for determining the compound's affinity and selectivity for different monoamine transporters or enzymes. Structure-activity relationship (SAR) hypotheses can be generated by comparing the fit of various analogues to this pharmacophore model. For instance, altering the substitution pattern on the phenyl ring or modifying the alkyl side chain would likely impact the compound's activity by changing its steric and electronic properties and its ability to match the pharmacophore. nih.gov

Table 3: Hypothetical Pharmacophoric Features for this compound Activity at Monoamine Targets

Pharmacophoric Feature Corresponding Structural Moiety
Aromatic Ring (AR) 3,4-Dimethylphenyl ring
Hydrophobic (HY) Methyl groups on the phenyl ring and propane backbone
Positive Ionizable (PI) Propan-2-amine group

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.